molecular formula C21H30Cl3NO10 B13450297 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir

Cat. No.: B13450297
M. Wt: 562.8 g/mol
InChI Key: CCIDTXJAPRZHSL-UOTCYGQVSA-N
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Description

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is a derivative of Penciclovir, a synthetic acyclic guanine derivative with antiviral activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir typically involves the modification of PenciclovirThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir involves its conversion to active metabolites that inhibit viral DNA polymerase. This inhibition prevents the replication of the virus within infected cells. The molecular targets include viral thymidine kinase and DNA polymerase, which are essential for viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir include:

Uniqueness

This compound is unique due to its specific structural modifications, which may enhance its antiviral activity and selectivity. These modifications can result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antiviral agents .

Properties

Molecular Formula

C21H30Cl3NO10

Molecular Weight

562.8 g/mol

IUPAC Name

methyl (3R,6S)-3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate

InChI

InChI=1S/C21H30Cl3NO10/c1-8(2)15(26)31-11-12(32-16(27)9(3)4)14(33-17(28)10(5)6)19(34-13(11)18(29)30-7)35-20(25)21(22,23)24/h8-14,19,25H,1-7H3/t11-,12?,13?,14?,19+/m1/s1

InChI Key

CCIDTXJAPRZHSL-UOTCYGQVSA-N

Isomeric SMILES

CC(C)C(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC(=N)C(Cl)(Cl)Cl)OC(=O)C(C)C)OC(=O)C(C)C

Canonical SMILES

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C

Origin of Product

United States

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